molecular formula C11H19N3 B13085284 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13085284
M. Wt: 193.29 g/mol
InChI Key: LIMJFEXWCZRKJW-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C11H19N3 It is characterized by a fused imidazo-pyrimidine ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the imidazo-pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or tert-butyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced imidazo-pyrimidine compounds. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural motif is found in many biologically active molecules, making it a valuable scaffold for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo-pyrimidine ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: This compound has a similar imidazo ring system but differs in the pyridine ring structure.

    tert-Butyl N-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate:

Uniqueness

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-5-12-10-13-9(11(2,3)4)7-14(10)6-8/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

LIMJFEXWCZRKJW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=CN2C1)C(C)(C)C

Origin of Product

United States

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